2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride
CAS No.: 293741-60-3
Cat. No.: VC2026656
Molecular Formula: C9H8ClNO4S
Molecular Weight: 261.68 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride - 293741-60-3](/images/structure/VC2026656.png)
Specification
CAS No. | 293741-60-3 |
---|---|
Molecular Formula | C9H8ClNO4S |
Molecular Weight | 261.68 g/mol |
IUPAC Name | 2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |
Standard InChI | InChI=1S/C9H8ClNO4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12) |
Standard InChI Key | VDOUTDKFANTPPX-UHFFFAOYSA-N |
SMILES | CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Canonical SMILES | CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Introduction
Chemical Identification and Structure
Basic Information
2-Methyl-3-oxo-3,4-dihydro-2H-benzo oxazine-6-sulfonyl chloride is an organic compound characterized by a benzoxazine core with sulfonyl chloride functionality. The compound is registered under CAS Number 293741-60-3, with a molecular formula of C9H8ClNO4S . The compound has a calculated molecular weight of 261.68 g/mol, making it a medium-sized organic molecule commonly used as a chemical intermediate in pharmaceutical synthesis .
The compound is known by several synonyms in scientific literature and commercial catalogs, including:
-
2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride
-
3-keto-2-methyl-4H-1,4-benzoxazine-6-sulfonyl chloride
-
2H-1,4-Benzoxazine-6-sulfonyl chloride, 3,4-dihydro-2-methyl-3-oxo-
-
ST5331842
Structural Characteristics
The molecular structure of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo oxazine-6-sulfonyl chloride features a 2H-benzo oxazine core with specific functional groups that contribute to its chemical reactivity and potential applications. The structure contains:
-
A benzoxazine heterocyclic core (benzene ring fused with an oxazine ring)
-
A sulfonyl chloride group (-SO2Cl) at position 6 of the benzene ring
-
A methyl group at position 2 of the oxazine ring
-
A carbonyl group (C=O) at position 3, forming part of the lactam structure
-
A secondary amine as part of the oxazine ring
The presence of the sulfonyl chloride group is particularly significant, as it represents a highly reactive moiety that facilitates derivatization through nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate .
Physical and Chemical Properties
The physical and chemical properties of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo oxazine-6-sulfonyl chloride are summarized in Table 1.
Table 1: Physiochemical Properties of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo oxazine-6-sulfonyl chloride
The compound possesses moderate lipophilicity as indicated by its LogP value of 2.55230, suggesting a balance between lipid and aqueous solubility that could be advantageous for certain pharmaceutical applications . The polar surface area (PSA) of 80.85000 provides insight into the molecule's potential for cell membrane permeability, an important consideration in drug development .
Stability and Reactivity
The chemical reactivity of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo oxazine-6-sulfonyl chloride is largely determined by the presence of the sulfonyl chloride functional group, which is highly reactive toward nucleophiles. According to available safety data, the compound is stable under recommended storage conditions .
Key stability and reactivity characteristics include:
-
Stable under normal temperature and pressure when stored properly
-
Sensitive to moisture, which can lead to hydrolysis of the sulfonyl chloride group
-
Incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents
-
Should be stored in a cool, dry place, preferably refrigerated
The compound should be handled with appropriate precautions due to its potential reactivity with moisture in the air, which can lead to degradation over time .
Applications in Pharmaceutical Research
Synthetic Intermediates for Bioactive Compounds
2-Methyl-3-oxo-3,4-dihydro-2H-benzo oxazine-6-sulfonyl chloride serves as a valuable synthetic intermediate in the preparation of sulfonamide derivatives with potential biological activities. The reactive sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines to form sulfonamides, which are important pharmacophores in medicinal chemistry .
Patent literature reveals that this compound and related benzoxazine sulfonamide derivatives have been explored for their potential therapeutic applications. According to a patent (CA2982847A1), dihydro-2H-benzo[b] oxazine sulfonamide compounds derived from similar sulfonyl chloride precursors have been investigated for their ability to:
-
Promote RORγ (Retinoid-related orphan receptor gamma) activity
-
Increase the amount of IL-17 in subjects
-
Treat various medical conditions where activation of immune response is beneficial
Specifically, the patent states: "The invention provides dihydro-2H-benzo[b] oxazine sulfonamide and related compounds, methods of promoting RORγ activity and/or increasing the amount of IL-17 in a subject, and therapeutic uses of the dihydro-2H-benzo[b] oxazine sulfonamide and related compounds, such as treating medical conditions in which activation of immune response is beneficial."
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
Matrix Scientific | 020623 | 500mg | $175 |
AK Scientific | 9311AD | 500mg | $286 |
American Custom Chemicals Corporation | CHM0033217 | 500mg | $777.32 |
Chemenu | CM124984 | 1g | $290 |
Crysdot | CD11152380 | 1g | $307 |
Combi-Blocks, Inc. | COMH042358E4 | - | - |
Sigma-Aldrich | COMH042358E4 | - | - |
The compound is typically supplied with a purity of 95% or higher . Researchers should verify the current availability and pricing with suppliers, as this information may change over time.
Comparison with Related Compounds
2-Methyl-3-oxo-3,4-dihydro-2H-benzo oxazine-6-sulfonyl chloride belongs to a family of benzoxazine derivatives with sulfonyl chloride functionality. Table 3 compares this compound with structurally related compounds mentioned in the search results.
Table 3: Comparison of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo oxazine-6-sulfonyl chloride with Related Compounds
Research Implications and Future Directions
The current research landscape suggests several promising directions for future investigations involving 2-Methyl-3-oxo-3,4-dihydro-2H-benzo oxazine-6-sulfonyl chloride:
-
Development of novel sulfonamide derivatives with enhanced biological activity profiles
-
Exploration of structure-activity relationships (SAR) to optimize therapeutic potential
-
Investigation of additional applications in medicinal chemistry beyond the currently identified areas
-
Development of improved synthetic methods for the preparation of this compound and its derivatives
-
Further evaluation of derivatives as potential RORγ modulators, PKM2 activators, or MAGL inhibitors
Given the compound's reactive sulfonyl chloride group and the pharmaceutical relevance of the benzoxazine scaffold, it remains a valuable building block in medicinal chemistry research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume